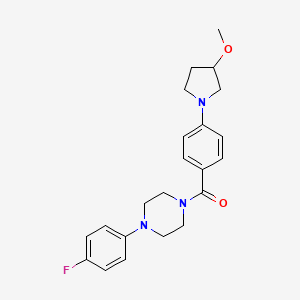
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxypyrrolidinylphenyl group. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions.
Attachment of the Methoxypyrrolidinylphenyl Group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are increasingly being adopted.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with piperazine and pyrrolidine rings are often explored for their potential as neurotransmitter modulators. They may interact with receptors in the central nervous system, influencing various physiological processes.
Medicine
In medicine, such compounds are investigated for their potential therapeutic effects. They might exhibit activity against certain diseases or conditions, such as psychiatric disorders or cancer.
Industry
Industrially, these compounds can be used in the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone likely involves interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and methoxypyrrolidinyl groups may enhance binding affinity and specificity, modulating the activity of the target.
相似化合物的比较
Similar Compounds
- (4-(4-Chlorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
- (4-(4-Methylphenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone
Uniqueness
The presence of the fluorine atom in (4-(4-Fluorophenyl)piperazin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone may confer unique properties, such as increased metabolic stability and altered electronic effects, which can influence its biological activity and pharmacokinetic profile.
属性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-28-21-10-11-26(16-21)20-6-2-17(3-7-20)22(27)25-14-12-24(13-15-25)19-8-4-18(23)5-9-19/h2-9,21H,10-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVFRLZMZCATLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
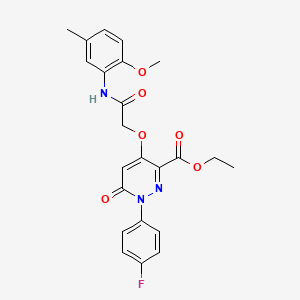
![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)
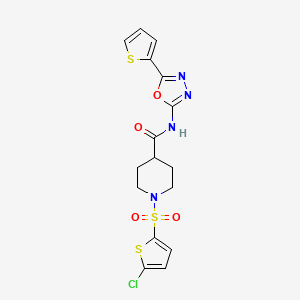
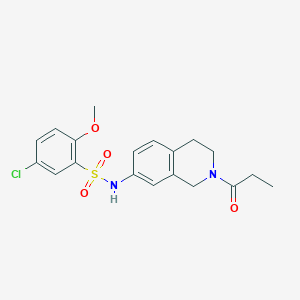

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)
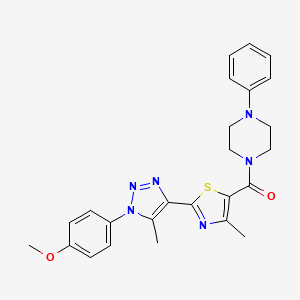
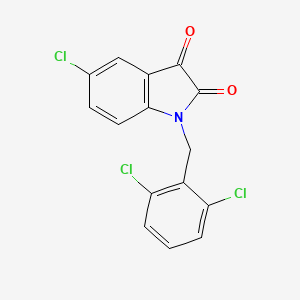
![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)
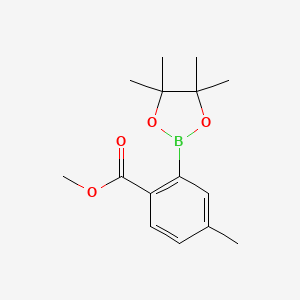
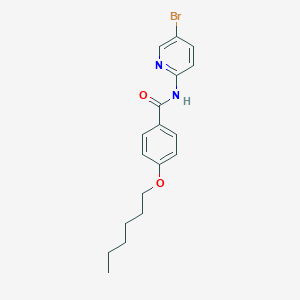
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)
![4'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2384888.png)
